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molecular formula C11H13NO2 B015291 N-Benzylacetoacetamide CAS No. 882-36-0

N-Benzylacetoacetamide

Cat. No. B015291
M. Wt: 191.23 g/mol
InChI Key: KOHNUEXAOQRRPI-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of 4-methyleneoxetan-2-one (60.00 g, 713.69 mmol) in DCM (600 mL) was added phenylmethanamine (91.76 g, 856.43 mmol) dropwise at 0° C. After addition, the reaction mixture was stirred at rt overnight and concentrated in vacuo. The residue was beaten with a mixture of PE and EtOAc (10/1 (v/v), 200 mL) for 1 h and filtered. The filter cake was washed with a mixture of PE and EtOAc (10/1 (v/v), 100 mL) to give the title compound as a yellow solid (136.38 g, 100%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
91.76 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:5][C:4](=[O:6])[CH2:3]1.[C:7]1([CH2:13][NH2:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[CH2:13]([NH:14][C:4](=[O:6])[CH2:3][C:2](=[O:5])[CH3:1])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C=C1CC(O1)=O
Name
Quantity
91.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was beaten with a mixture of PE and EtOAc (10/1 (v/v), 200 mL) for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with a mixture of PE and EtOAc (10/1 (v/v), 100 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 136.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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